Attenuated Endometrial Secretory Transformation vs. Medroxyprogesterone Acetate (MPA)
In a 6-cycle pilot study of postmenopausal women receiving transdermal estradiol (50 μg/day), the addition of medrogestone (5 mg/day for 12 days/cycle) induced full secretory transformation of the endometrium in only 4 of 14 patients (29%). In contrast, an equivalent dose of medroxyprogesterone acetate (MPA) achieved full secretory transformation in all 14 patients (100%) [1]. This indicates a weaker endometrial progestational effect for medrogestone at the same dose.
| Evidence Dimension | Rate of full secretory transformation of estrogen-primed endometrium |
|---|---|
| Target Compound Data | 4 of 14 patients (29%) |
| Comparator Or Baseline | Medroxyprogesterone Acetate (MPA), 14 of 14 patients (100%) |
| Quantified Difference | 71% absolute reduction in patients achieving full secretory transformation |
| Conditions | Pilot study; n=28 postmenopausal women; 5 mg/day of each progestin added to transdermal estradiol (50 μg/day) for 12 days/cycle over 6 cycles [1]. |
Why This Matters
This difference is critical for selecting an appropriate progestin for endometrial protection in hormone therapy, as it demonstrates that medrogestone provides less potent endometrial opposition to estrogen compared to MPA at equivalent doses.
- [1] Pansini F, De Paoli D, Albertazzi P, et al. Sequential addition of low dose of medrogestone or medroxyprogesterone acetate to transdermal estradiol: a pilot study on their influence on the endometrium. Eur J Obstet Gynecol Reprod Biol. 1996;68(1-2):137-41. View Source
